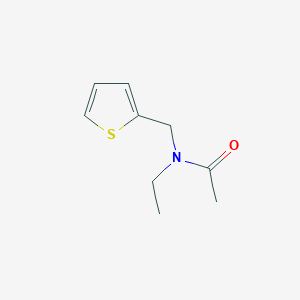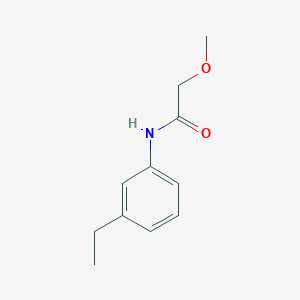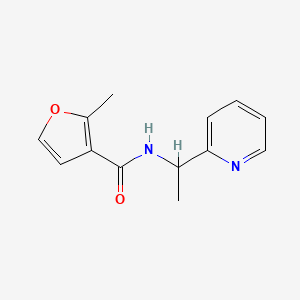
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is a novel compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the family of furan-3-carboxamides. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the activity of certain enzymes involved in inflammation, and induce apoptosis in cancer cells. The compound has also been shown to have a low toxicity profile and minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is its versatility in the laboratory. The compound can be easily synthesized and purified, making it readily available for use in various experiments. However, one limitation of the compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide. Some potential areas of research include:
1. Further elucidation of the compound's mechanism of action and its effects on various signaling pathways involved in inflammation and cancer progression.
2. Development of novel drug formulations incorporating 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide for the treatment of various diseases.
3. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic efficacy.
4. Exploration of the compound's antibacterial properties and its potential use in the development of new antibiotics.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy in animal models.
Conclusion
In conclusion, 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is a promising compound with various potential applications in the field of medicinal chemistry. Its anti-inflammatory, anti-cancer, and antibacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide involves the reaction of 2-methylfuran-3-carboxylic acid with 2-(pyridin-2-yl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction is carried out under anhydrous conditions and yields the desired product after purification.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have potent antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(12-5-3-4-7-14-12)15-13(16)11-6-8-17-10(11)2/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSGWOOJWQAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




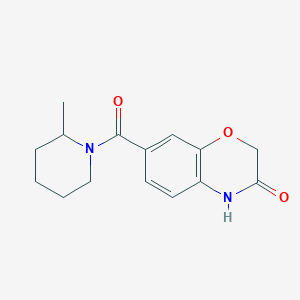
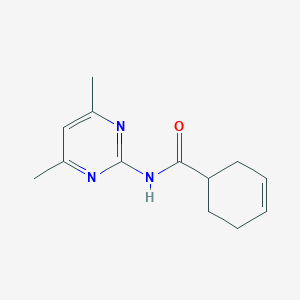




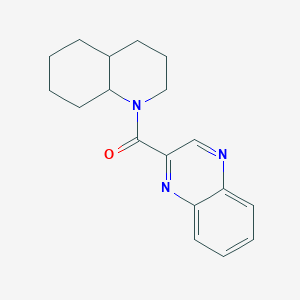

![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
